Oleoylestrone-d4
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Overview
Description
Oleoylestrone-d4 is a deuterium-labeled derivative of oleoylestrone. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into oleoylestrone enhances its utility in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleoylestrone-d4 involves the deuteration of oleoylestrone. This process typically includes the replacement of hydrogen atoms in oleoylestrone with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents to achieve the desired level of deuteration. The production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oleoylestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Oleoylestrone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of oleoylestrone in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of oleoylestrone-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of obesity treatment
Mechanism of Action
Oleoylestrone-d4 exerts its effects through a dual mechanism of action:
Central Mechanism: Acts on the hypothalamus in the brain, resetting the body’s ponderostat, which controls appetite and metabolic behavior.
Peripheral Mechanism: Reduces fat storage in white adipose tissue and promotes the use of fat as an energy source by skeletal muscles
Comparison with Similar Compounds
Similar Compounds
Oleoylestrone: The non-deuterated form of oleoylestrone.
Estrone 3-oleate: Another fatty acid ester of estrone with similar properties.
Uniqueness
Oleoylestrone-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. The deuterium atoms provide a distinct mass difference, making it easier to track and quantify in various research applications .
Properties
Molecular Formula |
C36H54O3 |
---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D |
InChI Key |
IMIPDPVHGGHVNH-XZOWVZIMSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
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